An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It impacts reaction kinetics, purification strategies, formulation development, and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline, a substituted aniline of interest in medicinal chemistry and materials science. By integrating theoretical principles of intermolecular forces with standardized experimental methodologies, this document offers a predictive solubility map across a range of common organic solvents. Detailed protocols for solubility determination are provided to ensure experimental reproducibility and integrity, equipping researchers and drug development professionals with the foundational knowledge to effectively handle and utilize this compound.
Molecular Structure Analysis and Predicted Physicochemical Properties
A thorough understanding of a molecule's structure is the cornerstone of predicting its solubility. The principle of "like dissolves like" is governed by the interplay of intermolecular forces, which are dictated by the functional groups and overall architecture of the solute and solvent.[1][2][3]
Chemical Structure:
Structural Breakdown and Influence on Solubility:
-
Bromo-Aniline Core: This portion of the molecule consists of a benzene ring substituted with an amino (-NH₂) group and a bromine (-Br) atom. The aromatic ring is inherently nonpolar and contributes to hydrophobic interactions (London dispersion forces).[4] The amino group, however, is polar and capable of acting as a hydrogen bond donor, which promotes interaction with polar, protic solvents.[1] The bromine atom adds to the molecular weight and introduces a weak polar bond, but its primary effect is increasing the hydrophobicity of the aromatic core.
-
Di(ethylene glycol) Methyl Ether Side Chain: The -[O-CH₂-CH₂-O-CH₂-CH₂-O-CH₃] chain is a significant feature that dominates the molecule's polarity. The multiple ether oxygens are strong hydrogen bond acceptors, capable of forming favorable interactions with protic solvents. This flexible, hydrophilic chain greatly enhances the potential for solubility in polar solvents.
This combination of a hydrophobic aromatic core and a dominant hydrophilic side chain gives the molecule an amphiphilic character, suggesting a complex and versatile solubility profile.
Predicted Physicochemical Properties:
No experimental data for this specific molecule is publicly available. The following properties are predicted using computational models and provide a baseline for understanding its behavior.
| Property | Predicted Value | Implication for Solubility |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a moderate lipophilicity. The compound is expected to have a reasonable balance of solubility in both organic and aqueous environments, though favoring organic phases. |
| Polar Surface Area (PSA) | ~57.5 Ų | The PSA is significant due to the amine and ether oxygens, suggesting strong potential for forming hydrogen bonds and dipole-dipole interactions, which favors solubility in polar solvents.[5] |
| pKa (Amine Protonation) | ~3.5 - 4.5 | The aniline amine is weakly basic. In acidic aqueous solutions (pH < pKa), it will become protonated to form a cationic ammonium salt, which dramatically increases water solubility. |
Fundamental Principles of Solubility
Solubility is the process of a solute dissolving in a solvent to create a homogeneous solution.[6] This process is an energetic trade-off, requiring the disruption of solute-solute and solvent-solvent intermolecular forces to be replaced by new, energetically favorable solute-solvent interactions.[2][7][8]
-
Polar Protic (PP) Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the molecule's hydrogen-bond-donating amine group and multiple hydrogen-bond-accepting ether oxygens, high solubility is anticipated in these solvents.[1]
-
Polar Aprotic (PA) Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds, making them strong hydrogen bond acceptors but not donors. They are highly effective at solvating polar molecules. Excellent solubility is predicted for the target compound in these solvents due to strong dipole-dipole interactions.[7]
-
Nonpolar (NP) Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents are characterized by low polarity and primarily interact through weak London dispersion forces.[4] A significant mismatch exists between these solvents and the highly polar nature of the target molecule's ether chain and amine group. Therefore, low solubility is expected.[2][4]
A useful metric for predicting miscibility is the Hildebrand solubility parameter (δ) , which is the square root of the cohesive energy density.[9][10] Materials with similar δ values are more likely to be miscible.[9][11] While a specific δ value for our target compound is not available, its structure suggests an intermediate-to-high value, aligning it well with polar solvents.
Standard Methodology for Solubility Determination
To ensure the generation of reliable and reproducible data, a standardized protocol is essential. The Equilibrium Shake-Flask Method , as described in OECD Test Guideline 105, is the gold-standard for determining the solubility of compounds with expected solubilities above 10 mg/L (0.01 g/L).[12][13]
Experimental Protocol: OECD 105 Shake-Flask Method
This protocol is designed as a self-validating system by ensuring that a true equilibrium state is reached and accurately measured.
-
Preparation of a Saturated Solution:
-
Rationale: To ensure true equilibrium, excess solute must be present. The system is agitated for an extended period at a controlled temperature to allow the dissolution process to reach a steady state.
-
Procedure:
-
Add an excess amount of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline to a vessel containing the chosen organic solvent. The amount should be sufficient to ensure undissolved solid remains visible.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a thermostatted shaker or stirrer bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a preliminary period of 24 hours.
-
After 24 hours, cease agitation and allow the mixture to stand for at least another 24 hours at the same constant temperature to allow undissolved material to sediment. This step is crucial for achieving equilibrium.
-
-
-
Sampling and Phase Separation:
-
Rationale: The key challenge is to sample the saturated supernatant without including any undissolved solid particles, which would artificially inflate the measured concentration.
-
Procedure:
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible, non-adsorbing membrane filter (e.g., 0.22 µm PTFE) into a clean vial. Centrifugation at the test temperature is an alternative to filtration.[12]
-
-
-
Quantification:
-
Rationale: A validated, specific, and sensitive analytical method is required to accurately determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.
-
Procedure:
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Dilute the filtered sample if necessary to fall within the linear range of the calibration curve.
-
Analyze the sample by HPLC and determine its concentration by interpolating from the calibration curve.
-
-
-
Confirmation of Equilibrium:
-
Rationale: To confirm that equilibrium has been reached, the concentration should be independent of the agitation time.
-
Procedure: Repeat the entire process using a longer initial agitation time (e.g., 48 or 72 hours). The solubility values obtained should agree within experimental error (e.g., <5% difference), confirming that a true equilibrium was reached.
-
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Predicted Solubility Profile
The following table presents the predicted solubility of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline in a range of common organic solvents at ambient temperature (~25 °C). These predictions are derived from the structural analysis and fundamental principles discussed previously.
| Solvent | Solvent Class | Polarity Index (P')[14][15] | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative Range) |
| Hexane | Nonpolar (NP) | 0.1 | Very Low / Insoluble | < 1 mg/mL |
| Toluene | Nonpolar (NP) | 2.4 | Low | 1 - 10 mg/mL |
| Dichloromethane (DCM) | Polar Aprotic (PA) | 3.1 | High | > 100 mg/mL |
| Diethyl Ether | Nonpolar (NP) | 2.8 | Moderate | 10 - 50 mg/mL |
| Ethyl Acetate (EtOAc) | Polar Aprotic (PA) | 4.4 | High | > 100 mg/mL |
| Tetrahydrofuran (THF) | Polar Aprotic (PA) | 4.0 | Very High / Freely Soluble | > 200 mg/mL |
| Acetone | Polar Aprotic (PA) | 5.1 | Very High / Freely Soluble | > 200 mg/mL |
| Acetonitrile (ACN) | Polar Aprotic (PA) | 5.8 | High | > 100 mg/mL |
| Isopropanol (IPA) | Polar Protic (PP) | 3.9 | High | > 100 mg/mL |
| Ethanol (EtOH) | Polar Protic (PP) | 4.3 | Very High / Freely Soluble | > 200 mg/mL |
| Methanol (MeOH) | Polar Protic (PP) | 5.1 | Very High / Freely Soluble | > 200 mg/mL |
| Dimethylformamide (DMF) | Polar Aprotic (PA) | 6.4 | Very High / Freely Soluble | > 300 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (PA) | 7.2 | Very High / Freely Soluble | > 300 mg/mL |
Interpretation and Scientific Rationale
The predicted solubility profile can be rationalized by examining the balance of intermolecular forces between the solute and each class of solvent.
-
High Solubility in Polar Solvents (Protic & Aprotic): The dominant hydrophilic di(ethylene glycol) methyl ether chain is the primary driver of solubility. In polar protic solvents like methanol and ethanol, strong hydrogen bonds can form between the solvent's -OH group and the solute's ether oxygens (acceptors) and amine group (donor/acceptor). In polar aprotic solvents like DMSO and THF, powerful dipole-dipole interactions and hydrogen bonding with the ether oxygen acceptors lead to excellent solvation.[7][16]
-
Moderate Solubility in Solvents of Intermediate Polarity: Solvents like diethyl ether and ethyl acetate have some polar character and can act as hydrogen bond acceptors, allowing for favorable interactions. However, their larger nonpolar hydrocarbon portions slightly reduce their effectiveness compared to highly polar solvents like DMSO.
-
Low Solubility in Nonpolar Solvents: In hexane or toluene, the primary intermolecular forces are weak London dispersion forces.[4] To dissolve the target molecule, the solvent would need to disrupt the strong dipole-dipole and hydrogen bonding interactions between the solute molecules. The new solute-solvent interactions would be too weak to compensate for this energy penalty, resulting in poor solubility.[2][8] The bromo-aromatic core offers some affinity for toluene via pi-stacking, explaining the slightly higher predicted solubility compared to hexane.
Solubility Relationship Diagram
Caption: Factors governing the solubility of the target compound.
Practical Applications and Recommendations
-
Reaction Chemistry: For reactions involving this aniline, highly polar aprotic solvents such as DMF, DMSO, THF, or Acetonitrile are excellent choices to ensure complete dissolution of the starting material, leading to homogeneous reaction conditions and potentially faster kinetics.
-
Purification:
-
Crystallization: A mixed-solvent system is likely to be effective. For instance, dissolving the compound in a minimal amount of a good solvent (e.g., hot ethanol, DCM, or ethyl acetate) followed by the slow addition of a poor solvent (e.g., hexane or heptane) should induce crystallization.[17]
-
Chromatography: For normal-phase silica gel chromatography, a mobile phase consisting of a nonpolar solvent with a polar modifier (e.g., hexane/ethyl acetate or DCM/methanol gradients) would be appropriate. For reverse-phase chromatography (C18), a mobile phase of water/acetonitrile or water/methanol would be suitable.
-
-
Formulation & Stock Solutions: For biological assays or screening, creating concentrated stock solutions in DMSO or DMF is recommended. These solvents offer the highest solubility and are miscible with most aqueous media, although care must be taken regarding final solvent concentration in the assay.
Conclusion
4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline is a molecule with a pronounced amphiphilic character, dominated by its hydrophilic di(ethylene glycol) methyl ether side chain. This structure results in a predicted solubility profile characterized by excellent solubility in a wide array of polar protic and polar aprotic organic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in nonpolar hydrocarbon solvents. This comprehensive guide, by combining theoretical principles with a robust, standardized experimental framework, provides researchers with the predictive understanding and practical tools necessary for the effective use of this compound in their work.
References
- Hildebrand solubility parameter - Wikipedia. (n.d.).
- Burke, J. (1984). The Hildebrand Solubility Parameter. AICCM Bulletin, 10(2-3), 29-42.
- Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters.
- Pearson. (n.d.). Solubility and Intermolecular Forces Explained.
- Scribd. (2014, November 26). Solvent Polarity Index Table.
- Physics & Maths Tutor. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules.
- Vedantu. (2024, July 1). How do Intermolecular forces affect solubility.
- Wikipedia. (n.d.). 希爾德布蘭德溶解度參數 (Hildebrand solubility parameter).
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- Khan Academy. (n.d.). Solubility of organic compounds.
- ResearchGate. (2016, March 4). (PDF) Polarity Index.
- ACS Publications. (2019, September 23). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers.
- YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina.
- Burdick & Jackson. (n.d.). Polarity Index.
- Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Ketone Pharma. (n.d.).
- Environmental Science and Pollution Research. (2021). Determining the water solubility of difficult-to-test substances A tutorial review.
- Shodex. (n.d.). Polarities of Solvents.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- OECD. (n.d.). Test No.
- OECD. (1995, July 27).
- Phytosafe. (n.d.).
- chemistrysh.com. (2026, January 26). Solubility of Organic Compounds: Principle and Examples.
- OECD iLibrary. (n.d.). Test No.
- National Institutes of Health. (n.d.). 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. PubChem.
- Benchchem. (2026).
- Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxyaniline.
- MDPI. (2022).
- National Institutes of Health. (n.d.). 4-Bromo-3-methylaniline. PubChem.
- ScienceDirect. (1991). Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Toxicology in Vitro.
- ACS Publications. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- National Institutes of Health. (n.d.). 4-bromo-3-(2-methoxyethoxy)aniline. PubChem.
- ResearchGate. (n.d.). Calculated and experimental pK b values of ortho-substituted anilines.
- Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline.
- Wikipedia. (n.d.). 4-Bromoaniline.
Sources
- 1. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chemistrysh.com [chemistrysh.com]
- 7. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 10. matlantis.com [matlantis.com]
- 11. Solubility Parameters-- [cool.culturalheritage.org]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. oecd.org [oecd.org]
- 14. Polarity Index [macro.lsu.edu]
- 15. shodex.com [shodex.com]
- 16. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
